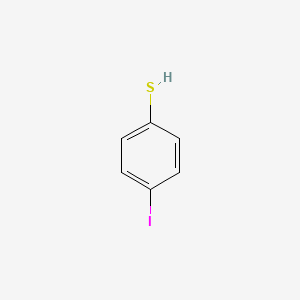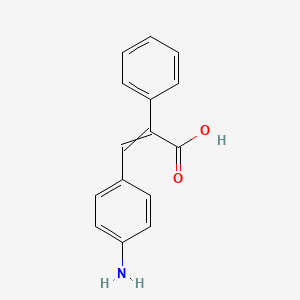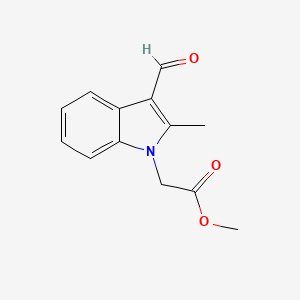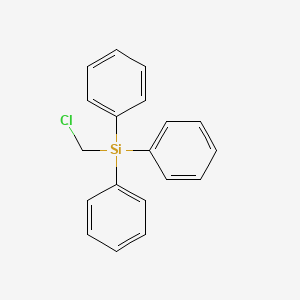
(Chloromethyl)(triphenyl)silane
Overview
Description
(Chloromethyl)(triphenyl)silane is an organosilicon compound with the chemical formula
C19H17ClSi
. It is characterized by a silicon atom bonded to a chloromethyl group and three phenyl groups. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds, which are pivotal in various chemical transformations.Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)(triphenyl)silane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
(C6H5)3SiH+CH2OCH3Cl→(C6H5)3SiCH2Cl+CH3OH
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Silanols: Formed through oxidation.
Silanes: Formed through reduction.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
(Chloromethyl)(triphenyl)silane is widely used in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds. It is also used in the preparation of silicon-containing polymers and materials.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which (Chloromethyl)(triphenyl)silane exerts its effects involves the formation of stable carbon-silicon bonds. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted silanes. The phenyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group is the primary site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction Pathways: The silicon atom can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Trimethylsilyl Chloride: Similar in that it contains a silicon-chlorine bond but differs in the substituents attached to the silicon atom.
Triphenylsilane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chlorotrimethylsilane: Contains three methyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness: (Chloromethyl)(triphenyl)silane is unique due to the presence of both a reactive chloromethyl group and three bulky phenyl groups. This combination allows for selective reactions and the formation of stable, yet reactive intermediates in organic synthesis.
Properties
IUPAC Name |
chloromethyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQFXVRXFUAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293923 | |
| Record name | (chloromethyl)(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17067-65-1 | |
| Record name | NSC93017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (chloromethyl)(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
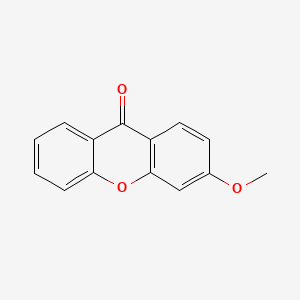

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
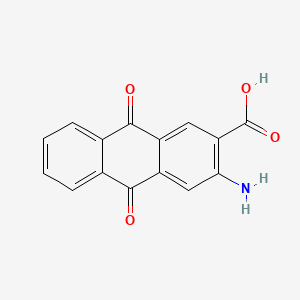
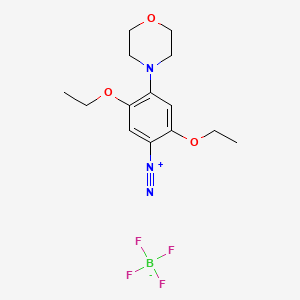
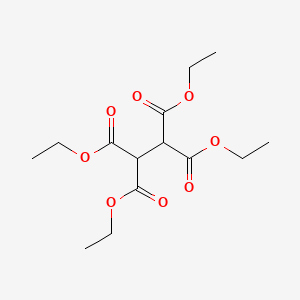
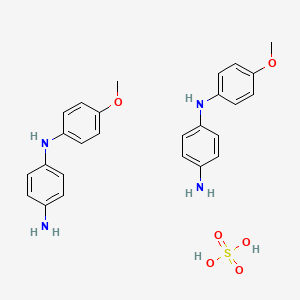
![4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL](/img/structure/B1606254.png)
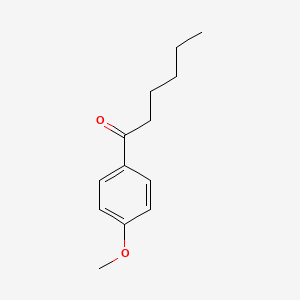
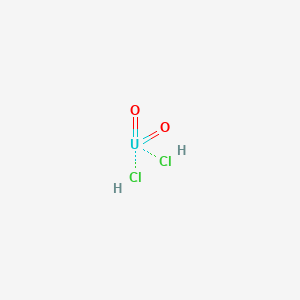
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)
